5'-O-(Cellobiosyl)pyridoxine

Description

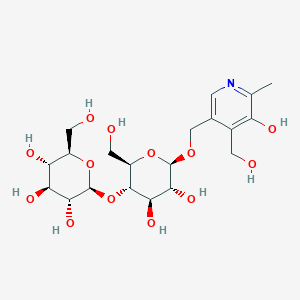

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO13/c1-7-12(25)9(3-22)8(2-21-7)6-31-19-17(30)15(28)18(11(5-24)33-19)34-20-16(29)14(27)13(26)10(4-23)32-20/h2,10-11,13-20,22-30H,3-6H2,1H3/t10-,11-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPUGXTYHUSDKT-ORYXFIOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921947 |

Source

|

| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-14-3 |

Source

|

| Record name | 5'-O-(Cellobiosyl)pyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 5 O Cellobiosyl Pyridoxine

Prevalence in Plant-Derived Food Sources

5'-O-(Cellobiosyl)pyridoxine and its related conjugates are found primarily in plant-based foods. Research has identified its presence, or the presence of a closely related, more complex form known as B₆X, in a variety of grains and legumes. tandfonline.com Notable sources include rice bran, wheat bran, podded peas, and defatted soybeans. tandfonline.commpg.de While direct detection of 5'-O-(Cellobiosyl)pyridoxine has been prominent in rice bran, the distribution of its complex derivative suggests its likely presence in other similar food items. tandfonline.comnih.gov

General studies on vitamin B6 conjugates confirm their widespread occurrence in plant-derived foods, whereas they are characteristically absent from foods of animal origin. tandfonline.comresearchgate.net While a wide range of fruits and vegetables contain the simpler conjugate pyridoxine-β-glucoside, specific data on the prevalence of the cellobiosyl form in these categories is less defined. researchgate.net However, analysis of some vegetables, such as raw carrots, has indicated the presence of related complex conjugates. tandfonline.com

The concentration of pyridoxine (B80251) conjugates, including those related to 5'-O-(Cellobiosyl)pyridoxine, varies significantly among different plant species and food types. Studies measuring a complex derivative, 5'-O-[6-O-((+)-5-hydroxy-dioxindole-3-acetyl)-β-cellobiosyl]pyridoxine (B₆X), show a notable variance in its proportion relative to the total vitamin B6 content. tandfonline.com

For instance, rice bran contains a high percentage of this conjugate, while wheat bran has a considerably lower amount. tandfonline.com Legumes like defatted soybeans and podded peas also show significant levels. tandfonline.com Conversely, some plant foods appear to lack this specific conjugate entirely. Analyses have found it to be absent in cauliflower, spinach, pumpkin, immature broad beans, and in some cases, soy flour. tandfonline.com This demonstrates a high degree of variability in the distribution of this class of vitamin B6 conjugate within the plant kingdom.

A distinguishing feature of pyridoxine glucosides, including 5'-O-(Cellobiosyl)pyridoxine, is their absence in animal-derived food products. researchgate.net Extensive analysis has shown that while these conjugated forms are a significant component of the vitamin B6 profile in plants, they are not detected in meats, cow's milk, or human milk. tandfonline.comresearchgate.net The vitamin B6 found in animal tissues exists in other forms, primarily pyridoxal (B1214274) 5'-phosphate and pyridoxamine (B1203002) 5'-phosphate.

Identification in Specific Biological Matrixes

Rice bran stands out as the most significant and well-documented source of 5'-O-(Cellobiosyl)pyridoxine. researchgate.netoregonstate.edunih.gov It was from rice bran that the compound was first isolated and its structure identified. nih.govresearchgate.net In one study, researchers successfully isolated 53 mg of 5'-O-(beta-cellobiosyl)pyridoxine from 10 kg of rice bran, highlighting it as a major form of conjugated vitamin B6 in this material. nih.gov In addition to this compound, other related and more complex pyridoxine oligoglucosides have also been identified in rice bran. mpg.denih.gov

Evidence points to the presence of 5'-O-(Cellobiosyl)pyridoxine or its derivatives in soybeans. tandfonline.commpg.de Studies on a type of vitamin B6 conjugate (B₆X), which has a 5'-O-(Cellobiosyl)pyridoxine base structure, have confirmed its occurrence in defatted soybeans. tandfonline.com The content of this conjugate in soybeans can vary between different cultivars. While some research using HPLC methods on soy flour reported a zero content, other bioassay studies on defatted soybeans found it to constitute a significant portion of the total vitamin B6. tandfonline.com This suggests that the presence and quantity can be influenced by the specific soybean variety and the processing method used.

Furthermore, other legumes such as podded peas have also been identified as containing these complex pyridoxine conjugates. tandfonline.commpg.de The formation of various pyridoxine glucosides has also been observed in the sprouts of several types of plants, particularly when germinated in the presence of pyridoxine.

Compound Index

Biosynthesis and Enzymatic Formation of 5 O Cellobiosyl Pyridoxine

Pathways of Pyridoxine (B80251) Glycosylation in Plants

In plants, pyridoxine and its derivatives can be glycosylated, leading to the formation of compounds that are often more stable or serve as storage forms of vitamin B6. annualreviews.org Pyridoxine glucosides are prevalent in plant-derived foods. annualreviews.org For instance, 5'-O-(β-cellobiosyl)pyridoxine, along with other oligoglucosides of pyridoxine, has been isolated from rice bran. researchgate.net

The glycosylation of pyridoxine in plants is primarily mediated by enzymes known as UDP-glycosyltransferases (UGTs). dtu.dknih.gov These enzymes catalyze the transfer of a glycosyl group, typically from a UDP-sugar donor like UDP-glucose, to an acceptor molecule, which in this case is pyridoxine. oup.comresearchgate.net Plant UGTs are a large and diverse family of enzymes involved in the biosynthesis of a wide array of secondary metabolites, as well as the detoxification of xenobiotics. dtu.dkresearchgate.net

Plant UGTs are generally type II membrane proteins located in the Golgi apparatus, with a catalytic domain facing the Golgi lumen. frontiersin.org The reaction they catalyze involves the transfer of a sugar moiety to various small molecules, including phytohormones and secondary metabolites. nih.gov Specifically for vitamin B6, a UDP-glucose-dependent glucosyltransferase can glucosylate pyridoxine. oup.comresearchgate.net The resulting pyridoxine glucosides are considered major forms of vitamin B6 in plant tissues. oup.com While the formation of 5'-O-(β-D-glucopyranosyl)pyridoxine is well-documented, the subsequent addition of another glucose unit to form the cellobiosyl conjugate likely involves a similar glycosyltransferase-mediated mechanism, though the specific enzymes are not yet fully characterized.

The formation of a glycosidic bond by plant UGTs typically follows an SN2-like mechanism. researchgate.net This reaction results in the inversion of the anomeric configuration of the sugar being transferred. researchgate.net In the context of pyridoxine glucosylation, a UGT enzyme facilitates a nucleophilic attack from one of the hydroxyl groups of pyridoxine on the anomeric carbon of the UDP-activated glucose molecule. nih.govresearchgate.net

The de novo synthesis of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), occurs in the cytosol. researchgate.netnih.gov Pyridoxine can be formed from PLP through a series of dephosphorylation and reduction steps. oup.comnih.gov This free pyridoxine is then available for glycosylation. The formation of pyridoxine-β-glucosides is a significant pathway in most plant-derived foods. annualreviews.org While the exact subcellular location for the storage of the large pyridoxine glucoside pool is not definitively known, it is understood that these conjugates are formed from pyridoxine. oup.com The glycosylation process can enhance the stability of the vitamin. researchgate.net Specific β-glucosidases found in both plants and humans are capable of hydrolyzing these glycosidic bonds to release the metabolically active form of the vitamin. mdpi.com

Microbial Synthesis of Pyridoxine Glycosides

A variety of microorganisms are capable of synthesizing pyridoxine glycosides through enzymatic processes. This microbial synthesis offers an alternative route to the production of these vitamin B6 derivatives.

Screening of microorganisms has identified several species with the ability to form pyridoxine glucosides. The capacity to synthesize these compounds has been found to be particularly distributed among bacteria belonging to the genera Sarcina and Micrococcus. tandfonline.com For example, pyridoxine glucosides were first isolated from the culture filtrate of Sarcina lutea IFO 3232. tandfonline.com A newly isolated strain, Micrococcus sp. No. 431, was found to possess high activity for pyridoxine glucoside formation. tandfonline.comresearchgate.net

Besides these bacteria, certain fungi have been identified that catalyze the regioselective glucosylation of pyridoxine. Fungi from the genera Coriolus and Verticillium exhibit transglucosylation activity specific to the 5'-position of pyridoxine, producing pyridoxine 5'-α-D-glucoside. tandfonline.comnih.gov In contrast, bacteria from genera such as Bacillus and Serratia show selectivity for the 4'-position. tandfonline.comnih.gov

| Microorganism | Type | Primary Product | Reference |

|---|---|---|---|

| Sarcina lutea | Bacterium | Pyridoxine glucosides | tandfonline.com |

| Micrococcus sp. | Bacterium | Pyridoxine glucosides | tandfonline.comresearchgate.net |

| Verticillium dahliae | Fungus | Pyridoxine 5'-α-D-glucoside | tandfonline.compu-toyama.ac.jp |

| Coriolus sp. | Fungus | Pyridoxine 5'-α-D-glucoside | tandfonline.comnih.gov |

| Bacillus cereus | Bacterium | Pyridoxine 4'-α-D-glucoside | tandfonline.com |

| Serratia sp. | Bacterium | Pyridoxine 4'-α-D-glucoside | tandfonline.com |

The primary enzymatic mechanism for the microbial synthesis of pyridoxine glycosides is transglucosylation. jst.go.jp This reaction involves the transfer of a glycosyl residue from a donor substrate to pyridoxine. Various enzymes, particularly α-glucosidases, have been shown to catalyze this reaction. tandfonline.com For instance, the enzyme purified from Micrococcus sp. No. 431 is an α-glucosidase that synthesizes pyridoxine glucoside by transferring a glucose unit from donors like sucrose (B13894) or maltose (B56501) to pyridoxine. tandfonline.comresearchgate.net

The transglucosylation activity is not limited to microbial α-glucosidases. Other enzymes such as cyclomaltodextrin glucanotransferase (CGTase) can also be used for the enzymatic preparation of pyridoxine glucosides from dextrin. tandfonline.compu-toyama.ac.jp Furthermore, an exo-α-glucosidase from the marine mollusc Aplysia fasciata has demonstrated high transglycosylation activity, producing pyridoxine monoglucosides and isomaltosides with high selectivity for the 5'-position. nih.gov This indicates that the enzymatic machinery for pyridoxine glycosylation exists across different biological kingdoms.

Achieving regioselectivity in the glycosylation of pyridoxine is crucial for producing specific isomers like the 5'-O-glycosides. A significant finding in this area is the use of borate (B1201080) to control the position of glucosylation. pu-toyama.ac.jpresearchgate.net When the transglucosylation of pyridoxine by cells of Verticillium dahliae TPU 4900 is conducted in the presence of borate, nearly 100% selectivity for the 5'-position is achieved. pu-toyama.ac.jpresearchgate.net

4 Applications of Glycosynthases for De Novo Synthesis

The de novo synthesis of specific glycosides, such as 5'-O-(Cellobiosyl)pyridoxine, presents a significant challenge for traditional chemical methods due to the need for complex protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. Glycosynthases, which are engineered glycosidases, offer a powerful and highly specific alternative for the formation of glycosidic bonds. nih.gov These enzymes are created by mutating the catalytic nucleophile of a retaining glycosidase, rendering them hydrolytically inactive but capable of catalyzing the transfer of a glycosyl donor to an acceptor molecule. nih.govoup.com

Glycosynthase technology is a versatile tool for synthesizing a variety of oligosaccharides and glycosides with high efficiency. nih.govoup.com The synthesis reaction typically involves an activated glycosyl donor, such as a glycosyl fluoride (B91410), and a suitable acceptor molecule. oup.com The engineered enzyme facilitates the formation of a new glycosidic bond without the risk of hydrolyzing the newly formed product. oup.com

While the direct de novo synthesis of 5'-O-(Cellobiosyl)pyridoxine using a glycosynthase has not been explicitly detailed in published research, the principles of glycosynthase technology strongly support its feasibility. The successful synthesis of cello-oligosaccharides using glycosynthase mutants derived from rice β-glucosidase (BGlu1) demonstrates the potential for creating β-1,4-glucosidic linkages, which is the key bond in cellobiose (B7769950). oup.com

A potential enzymatic strategy for the de novo synthesis of 5'-O-(Cellobiosyl)pyridoxine could involve a two-step process or a highly engineered glycosynthase capable of transferring a cellobiosyl unit directly. A plausible pathway would first involve the glucosylation of pyridoxine at the 5'-hydroxyl group to form 5'-O-(β-D-glucopyranosyl)pyridoxine. This has been achieved using various glucosidases. nih.gov Subsequently, a glycosynthase with specificity for β-1,4 linkage formation could be employed to attach a second glucose unit to the C4-hydroxyl of the glucose moiety of 5'-O-(β-D-glucopyranosyl)pyridoxine, using an activated glucose donor.

Alternatively, a glycosynthase could be engineered to utilize an activated cellobiosyl donor, such as α-cellobiosyl fluoride, and transfer it directly to pyridoxine. The success of this approach would depend on the ability of the engineered enzyme's active site to accommodate both the disaccharide donor and the pyridoxine acceptor. Research on various glycosynthases has shown that directed evolution and rational design can be used to alter substrate specificity and improve catalytic efficiency. oup.com

The table below outlines a hypothetical enzymatic synthesis of 5'-O-(Cellobiosyl)pyridoxine using a glycosynthase, based on established principles.

| Step | Reaction | Enzyme | Donor Substrate | Acceptor Substrate | Product |

| 1 | Glucosylation of Pyridoxine | Glucosidase/Glycosynthase | Activated Glucose (e.g., UDP-Glucose, α-glucosyl fluoride) | Pyridoxine | 5'-O-(β-D-glucopyranosyl)pyridoxine |

| 2 | Elongation with Glucose | Glycosynthase (β-1,4 specific) | Activated Glucose (e.g., α-glucosyl fluoride) | 5'-O-(β-D-glucopyranosyl)pyridoxine | 5'-O-(Cellobiosyl)pyridoxine |

| Alternative | Direct Cellobiosylation | Engineered Glycosynthase | Activated Cellobiose (e.g., α-cellobiosyl fluoride) | Pyridoxine | 5'-O-(Cellobiosyl)pyridoxine |

This enzymatic approach offers a promising route for the efficient and specific synthesis of 5'-O-(Cellobiosyl)pyridoxine, avoiding the complexities of chemical synthesis and enabling the production of this and other complex pyridoxine glycosides for further study.

Metabolic Transformations and Enzymatic Hydrolysis of 5 O Cellobiosyl Pyridoxine

Stability of the β-Glycosidic Linkage in Biological Systems

The β-glycosidic linkage connecting the cellobiose (B7769950) sugar to the pyridoxine (B80251) molecule is notably stable. Research on the related compound, pyridoxine-5'-β-D-glucoside, indicates that its β-glycosidic bond is resistant to nonenzymatic hydrolysis under physiological conditions. annualreviews.org This stability implies that the in vivo liberation of pyridoxine from its glycosylated forms is not a spontaneous chemical event but is instead dependent on enzymatic catalysis. annualreviews.org The extent to which glycosylated pyridoxine is utilized by the body is therefore primarily dictated by the presence and efficiency of specific enzymes capable of cleaving this bond. annualreviews.org Compounds like 5'-O-(Cellobiosyl)pyridoxine, which were first isolated from rice bran, require enzymatic action to release the pyridoxine and cellobiose units. nih.govresearchgate.net

Enzymatic Hydrolysis Mechanisms

The breakdown of pyridoxine glycosides is facilitated by a range of β-glucosidases found in mammals and their resident gut microflora. These enzymes exhibit varying specificities and are located in different tissues and cellular compartments.

Within mammalian tissues, a novel cytosolic β-glucosidase plays a significant role in the partial hydrolysis of pyridoxine glucosides. annualreviews.orgnih.gov Studies conducted on porcine jejunal mucosa led to the discovery and purification of an enzyme specifically designated as pyridoxine-β-D-glucoside hydrolase. nih.gov This enzyme is distinct from the more common broad-specificity β-glucosidase also found in the cytosol. nih.gov

The pyridoxine-β-D-glucoside hydrolase efficiently cleaves pyridoxine β-D-glucoside and, importantly, also hydrolyzes cellobiose, the disaccharide unit present in 5'-O-(Cellobiosyl)pyridoxine. nih.gov In contrast, the broad-specificity β-glucosidase does not hydrolyze pyridoxine β-D-glucoside. nih.gov The demonstration of a cytosolic pyridoxine-β-glucosidase activity relied on the use of specific inhibitors to selectively block other β-glucosidases during the purification process. oup.com This specialized enzyme is considered a key player in the metabolism of dietary pyridoxine glycosides post-absorption. acs.org

Table 1: Comparison of Cytosolic β-Glucosidases from Porcine Jejunal Mucosa

| Property | Pyridoxine-β-D-glucoside Hydrolase | Broad-Specificity β-Glucosidase |

|---|---|---|

| Substrate Hydrolysis | Pyridoxine β-D-glucoside, Cellobiose, Lactose (B1674315) | Aryl β-D-glycosides (e.g., 4-methylumbelliferyl-β-D-glucoside) |

| pH Optimum | 5.5 | Not specified |

| Apparent Molecular Mass | 160 kDa (native), 130 kDa (denatured) | 60 kDa (native and denatured) |

| Inhibition by Conduritol B Epoxide | Yes | No |

| Inhibition by Glucono-δ-lactone | Yes | Yes |

Data sourced from research on cytosolic enzymes from porcine jejunal mucosa. nih.gov

Enzymatic activity capable of hydrolyzing pyridoxine glucosides is found in the mucosal fractions of the small intestine. nih.gov A significant portion of this activity is localized to the brush border membrane. researchgate.net Research has identified lactase-phlorizin hydrolase (LPH), a well-known brush border β-glucosidase, as an enzyme capable of hydrolyzing pyridoxine-5'-β-D-glucoside (PNG). researchgate.net This indicates that the initial hydrolysis of dietary pyridoxine glycosides can begin at the intestinal surface, facilitating the absorption of free pyridoxine. researchgate.net The hydrolysis of PNG by LPH is competitively inhibited by lactose and cellobiose, which is particularly relevant for the metabolism of 5'-O-(Cellobiosyl)pyridoxine. researchgate.net The jejunum shows the highest β-glucosidase activity towards various natural glucosides compared to other segments of the small intestine. tandfonline.com

Table 2: Kinetic Parameters of Rat Lactase-Phlorizin Hydrolase (LPH) with Pyridoxine-5'-β-D-glucoside (PNG)

| Parameter | Value |

|---|---|

| K_m_ | 1.0 ± 0.1 mM |

| V_max_ | 0.11 ± 0.01 µmol/min·mg protein |

| k_cat_ | 1.0 s⁻¹ |

These parameters describe the enzyme's affinity for the substrate and its maximum reaction rate. researchgate.net

Post-Hydrolysis Interconversion of Pyridoxine Vitamers

Once enzymatic hydrolysis liberates free pyridoxine from its cellobiosyl conjugate, it enters the metabolic pathway of vitamin B6. To become biologically active, it must be converted into its coenzyme form.

The critical activation step for the newly freed pyridoxine is phosphorylation, a reaction catalyzed by the enzyme pyridoxal (B1214274) kinase (PLK). nih.govoregonstate.edu PLK is a key enzyme in the salvage pathway of vitamin B6 metabolism, responsible for phosphorylating the three primary B6 vitamers: pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM). medcraveonline.comuniprot.orgiucr.org This process utilizes ATP to add a phosphate (B84403) group to the 5' position of the vitamer, yielding their respective 5'-phosphate esters. nih.govmedcraveonline.com The phosphorylation of pyridoxine by PLK results in the formation of pyridoxine 5'-phosphate (PNP). medcraveonline.commedcraveonline.com This phosphorylated form can then be converted by another enzyme, PNP oxidase, into the primary coenzyme form of vitamin B6, pyridoxal 5'-phosphate (PLP), which is essential for a vast number of enzymatic reactions in the body. medcraveonline.comnih.govnih.gov

Table 3: Vitamin B6 Vitamers and Phosphorylation by Pyridoxal Kinase (PLK)

| Substrate (Vitamer) | Enzyme | Product (Phosphorylated Vitamer) |

|---|---|---|

| Pyridoxine (PN) | Pyridoxal Kinase (PLK) | Pyridoxine 5'-phosphate (PNP) |

| Pyridoxal (PL) | Pyridoxal Kinase (PLK) | Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine (PM) | Pyridoxal Kinase (PLK) | Pyridoxamine 5'-phosphate (PMP) |

Data sourced from multiple studies on vitamin B6 metabolism. nih.govuniprot.orgmedcraveonline.com

Oxidation by Pyridoxine 5'-Phosphate Oxidase (PNPO)

Direct oxidation of 5'-O-(Cellobiosyl)pyridoxine by pyridoxine 5'-phosphate oxidase (PNPO) does not occur. PNPO is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the terminal, rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. wikipedia.orgnih.gov The substrates for PNPO are specifically the phosphorylated forms of vitamin B6, namely pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP). wikipedia.orgvcu.eduresearchgate.net

Therefore, before any interaction with PNPO can happen, 5'-O-(Cellobiosyl)pyridoxine must first undergo the previously mentioned hydrolysis to yield free pyridoxine. tandfonline.comnih.gov This liberated pyridoxine must then be phosphorylated by the enzyme pyridoxal kinase (PLK) to form pyridoxine 5'-phosphate (PNP). vcu.edusemanticscholar.org It is this PNP molecule that serves as the actual substrate for PNPO. vcu.eduwikipedia.org The PNPO enzyme then catalyzes the oxidation of the 4'-hydroxyl group of PNP to an aldehyde, forming pyridoxal 5'-phosphate (PLP) and hydrogen peroxide. wikipedia.orggenome.jp This process is essential for converting dietary and recycled vitamin B6 into its biologically active form. mdpi.comnih.gov

Integration with the Vitamin B6 Salvage Pathway

The vitamin B6 salvage pathway is the primary mechanism in animals for interconverting various forms of vitamin B6 and recycling the vitamin from dietary sources and degraded B6-dependent enzymes. researchgate.netnih.gov This pathway relies on the sequential action of two key enzymes: pyridoxal kinase (PLK) and pyridoxine 5'-phosphate oxidase (PNPO). nih.govvcu.edu

Following the initial hydrolysis of 5'-O-(Cellobiosyl)pyridoxine, the resulting free pyridoxine is integrated directly into this salvage pathway. semanticscholar.org The steps are as follows:

Phosphorylation : Pyridoxal kinase (PLK), an ATP-dependent enzyme, phosphorylates the 5'-hydroxymethyl group of the free pyridoxine to produce pyridoxine 5'-phosphate (PNP). vcu.edusemanticscholar.org This phosphorylation is considered a mechanism for the intracellular retention of the vitamin. mdpi.com

Oxidation : Pyridoxine 5'-phosphate oxidase (PNPO) then oxidizes PNP to the metabolically active coenzyme, pyridoxal 5'-phosphate (PLP). wikipedia.orgwikipedia.org

This pathway ensures that vitamin B6 from conjugated sources like 5'-O-(Cellobiosyl)pyridoxine can be converted into the functional PLP coenzyme, which is required for over 140 different enzymatic reactions in amino acid, glucose, and lipid metabolism. nih.govwikipedia.org The salvage pathway is thus critical for maintaining the body's pool of active vitamin B6. researchgate.netnih.gov

Pyridoxine Degradation Pathways and Metabolites

Once vitamin B6 has been utilized in its active coenzyme form (PLP), it undergoes degradation for excretion. The catabolism of vitamin B6 primarily occurs in the liver and results in the formation of 4-pyridoxic acid, which is the major urinary metabolite. wikipedia.orgnih.gov In certain bacteria that can utilize pyridoxine as a sole source of carbon and nitrogen, more extensive degradation pathways exist that lead to the complete breakdown of the pyridine (B92270) ring structure. nih.govscispace.com

Enzymatic Conversion to 5-Pyridoxic Acid

In human metabolism, the principal end-product of vitamin B6 degradation is 4-pyridoxic acid, not 5-pyridoxic acid. wikipedia.orgsmpdb.ca The formation of 4-pyridoxic acid occurs when free pyridoxal, which is not bound to proteins, is oxidized in the liver. mdpi.com This conversion is catalyzed by the action of aldehyde oxidase. wikipedia.org The resulting 4-pyridoxic acid is then excreted in the urine and can account for about half of the B6 compounds found there. wikipedia.orgsmpdb.ca

In contrast, a distinct degradation pathway found in bacteria such as Mesorhizobium loti and Pseudomonas sp. MA-1 involves different intermediates. scispace.comelectronicsandbooks.comnih.gov In this bacterial pathway, 4-pyridoxic acid is an intermediate that is further metabolized, rather than being the final excretory product. electronicsandbooks.comnih.gov This pathway involves the enzyme 4-pyridoxic acid dehydrogenase, which converts 4-pyridoxic acid into 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid. electronicsandbooks.comoup.com

Identification and Characterization of 5-Pyridoxic Acid Oxygenase

5-Pyridoxic acid oxygenase is an enzyme identified in bacteria, specifically in Arthrobacter sp., that are capable of growing on pyridoxine as their only source of carbon and nitrogen. nih.gov This enzyme is a key component of a bacterial pyridoxine degradation pathway and is not involved in human vitamin B6 metabolism. nih.gov

The enzyme was purified and characterized as a cytoplasmic FAD-dependent oxygenase. nih.gov It has a molecular weight of approximately 51,000 and contains one molecule of FAD per subunit, but no iron. nih.gov 5-Pyridoxic acid oxygenase catalyzes the essential ring-opening step in the degradation of the pyridoxine molecule in these microorganisms. nih.gov The reaction involves the addition of two hydrogen atoms and two oxygen atoms to its substrate, 5-pyridoxic acid, which is an intermediate in this specific bacterial pathway. nih.gov The optimal pH for its function is between 7 and 8. nih.gov

Advanced Methodologies for Research on 5 O Cellobiosyl Pyridoxine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of pyridoxine (B80251) glycosides. Both ¹H-NMR and ¹³C-NMR are instrumental in identifying the individual components of the molecule and the linkages between them.

In the ¹H-NMR spectrum, characteristic signals from the pyridoxine moiety and the cellobiosyl unit can be identified. For instance, the aromatic proton of the pyridoxine ring and the anomeric protons of the glucose units in the cellobiose (B7769950) chain would appear at distinct chemical shifts. The coupling constants observed in the ¹H-NMR spectrum can help determine the stereochemistry of the glycosidic linkages.

Table 1: Expected NMR Signals for 5'-O-(Cellobiosyl)pyridoxine

| Structural Unit | ¹H-NMR (Expected Signals) | ¹³C-NMR (Expected Signals) |

| Pyridoxine Moiety | Aromatic proton, methyl protons, methylene (B1212753) protons | Aromatic carbons, methyl carbon, methylene carbons |

| Cellobiosyl Moiety | Anomeric protons, other sugar protons | Anomeric carbons, other sugar carbons |

| Glycosidic Linkage | Anomeric proton of the inner glucose unit | C-5' of pyridoxine, C-1 of the inner glucose unit |

Mass Spectrometry (MS) (e.g., Secondary Ion Mass Spectrometry)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 5'-O-(Cellobiosyl)pyridoxine. It also provides valuable information about the fragmentation pattern of the molecule, which can aid in its structural confirmation.

Secondary Ion Mass Spectrometry (SIMS) is a "soft" ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules like glycosides, as it minimizes fragmentation during the ionization process nasa.govscripps.edu. In a typical SIMS experiment, the sample is bombarded with a primary ion beam, causing the desorption and ionization of intact molecules from the surface nasa.gov.

For 5'-O-(Cellobiosyl)pyridoxine, the positive ion mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. For example, the cleavage of the glycosidic bond would result in fragment ions corresponding to the pyridoxine aglycone and the cellobiosyl moiety. While specific mass spectral data for 5'-O-(Cellobiosyl)pyridoxine is not detailed in the provided search results, the general applicability of SIMS for biological compounds and the analysis of pyridoxine itself by mass spectrometry have been documented scripps.eduresearchgate.netresearchgate.net.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of 5'-O-(Cellobiosyl)pyridoxine from other vitamin B6 vitamers and matrix components, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Vitamer Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of vitamin B6 vitamers, including their glycosylated forms. cerealsgrains.orgresearchgate.netunomaha.edu Reversed-phase HPLC, often with ion-pairing reagents, is a common approach for separating the various forms of vitamin B6. unomaha.edu

The separation is typically achieved on a C18 column. The mobile phase composition, pH, and the use of ion-pairing agents are critical parameters that are optimized to achieve the desired separation. For instance, a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is often employed.

Detection of the eluted vitamers can be accomplished using various detectors. UV-Vis detection is possible, with the optimal wavelength for pyridoxine and its derivatives being around 280-290 nm. unomaha.edusielc.com However, for enhanced sensitivity and selectivity, fluorescence detection is often preferred. The native fluorescence of pyridoxine compounds can be utilized, or post-column derivatization can be employed to form highly fluorescent products.

Table 2: Typical HPLC Parameters for Vitamin B6 Vitamer Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 | unomaha.edu |

| Mobile Phase | Aqueous buffer (e.g., phosphate) with organic modifier (e.g., acetonitrile, methanol) | sielc.com |

| Detection | UV-Vis (280-290 nm) or Fluorescence | unomaha.edusielc.com |

| Elution | Isocratic or Gradient | unomaha.edu |

Application of Selective Hydrolytic Steps in Analytical Procedures

To differentiate between the free and glycosylated forms of pyridoxine and to quantify the total amount of a specific vitamer, selective hydrolytic steps are often incorporated into the analytical procedure. The use of enzymes provides a high degree of specificity for this purpose.

Specifically, β-glucosidase is employed to selectively hydrolyze the β-glucosidic bond in pyridoxine glucosides, including 5'-O-(Cellobiosyl)pyridoxine, to release free pyridoxine. cerealsgrains.orgresearchgate.net By analyzing the sample before and after treatment with β-glucosidase, the amount of the glycosylated form can be determined by the increase in the concentration of the corresponding free vitamer. cerealsgrains.org This enzymatic hydrolysis step is a critical component of methods aiming for a comprehensive analysis of all vitamin B6 forms in a sample.

Enzymatic Assays and Kinetic Analysis

Enzymatic assays are fundamental for studying the interaction of 5'-O-(Cellobiosyl)pyridoxine with enzymes, particularly those involved in its metabolism. Kinetic analysis of these enzymatic reactions provides quantitative measures of the enzyme's efficiency and substrate affinity.

The hydrolysis of 5'-O-(Cellobiosyl)pyridoxine is catalyzed by β-glucosidases. nih.govresearchgate.net To study the kinetics of this reaction, the rate of disappearance of the substrate or the rate of appearance of one of the products (pyridoxine or cellobiose) is monitored over time.

A typical enzymatic assay involves incubating the substrate, 5'-O-(Cellobiosyl)pyridoxine, with a purified β-glucosidase or a crude enzyme extract under controlled conditions of pH, temperature, and buffer composition. The reaction is then stopped at various time points, and the concentration of the substrate or product is determined using a suitable analytical method, such as HPLC.

By measuring the initial reaction velocities at different substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. scirp.org The Kₘ value provides an indication of the affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These kinetic parameters are crucial for understanding the biological role and metabolic fate of 5'-O-(Cellobiosyl)pyridoxine. The enzymatic hydrolysis of pyridoxine-5'-β-D-glucoside by intestinal lactase-phlorizin hydrolase has been studied, and similar kinetic analyses would be applicable to the cellobiosyl derivative. researchgate.net

In Vitro Enzyme Characterization and Substrate Specificity

The biosynthesis and modification of pyridoxine glycosides, including 5'-O-(Cellobiosyl)pyridoxine, are governed by specific enzymes, primarily belonging to the glycoside hydrolase (GH) families. nih.gov In vitro characterization of these enzymes is fundamental to understanding their catalytic mechanisms and potential for synthesis. Research in this area focuses on enzymes like β-glucosidases, which have been observed to catalyze the formation of pyridoxine glucosides. cas.cz

Enzyme Sourcing and Activity Assays: Enzymes for in vitro studies are sourced from various organisms, including plants, fungi, and bacteria. nih.govnih.gov For instance, β-glucosidases from germinating seeds of wheat, barley, and rice have been shown to form 5'-O-(β-D-glucopyranosyl)pyridoxine. cas.cz The characterization process begins with assays to determine the enzyme's activity, often using chromogenic or fluorogenic substrates to quantify the rate of glycosidic bond cleavage or formation.

Substrate Specificity Analysis: Determining substrate specificity is crucial. This involves testing the enzyme's activity against a panel of different sugar donors and acceptors. For the synthesis of 5'-O-(Cellobiosyl)pyridoxine, this would involve evaluating:

Acceptor Specificity: The enzyme's ability to use pyridoxine as a glycosyl acceptor compared to other potential molecules.

Donor Specificity: The enzyme's efficiency with various sugar donors, such as cellobiose, activated cellobiose derivatives (e.g., cellobiosyl fluoride), or other oligosaccharides.

Studies on various glycoside hydrolases have shown that substrate specificity is often determined by the structural differences in the enzymes' active sites. researchgate.net For example, within the large GH5 family, different subfamilies exhibit distinct specificities for substrates like β-1,4-glucans, β-1,3-glucans, or mannans. nih.govresearchgate.net This inherent specificity can be exploited or engineered for targeted synthesis.

Kinetic Parameter Determination: Quantitative analysis involves determining key kinetic parameters to describe the enzyme's efficiency.

| Parameter | Description | Relevance to 5'-O-(Cellobiosyl)pyridoxine Research |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for its substrate. | A low Km for pyridoxine and cellobiose would suggest they are preferred substrates for the enzyme. |

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | A high kcat indicates a high catalytic efficiency for the synthesis of the target compound. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product, considering both binding affinity and catalytic rate. | This value allows for the direct comparison of different substrates (e.g., cellobiose vs. glucose) or different enzyme variants. |

This interactive table summarizes the key kinetic parameters used in enzyme characterization.

By systematically evaluating these parameters, researchers can identify or engineer enzymes with the desired activity and specificity for the efficient synthesis of 5'-O-(Cellobiosyl)pyridoxine.

Glycosynthase Applications in Engineered Synthesis

Glycosynthases are engineered glycosidases that are mutated to catalyze the formation of glycosidic bonds but are incapable of hydrolyzing them. nih.gov This is typically achieved by mutating the catalytic nucleophile residue (often a glutamate (B1630785) or aspartate) to a non-nucleophilic amino acid (like alanine (B10760859) or glycine). mdpi.com These engineered enzymes have become powerful tools for the specific synthesis of complex oligosaccharides and glycoconjugates, including pyridoxine derivatives. nih.gov

Principle of Glycosynthase-Mediated Synthesis: The engineered enzyme bypasses the hydrolytic step of a typical glycosidase. Instead of using a standard glycoside donor, it utilizes an activated sugar donor with a good leaving group, such as a glycosyl fluoride (B91410). The glycosynthase then transfers the sugar moiety from the activated donor to a specific acceptor molecule, like pyridoxine, to form the desired glycoside.

Application for 5'-O-(Cellobiosyl)pyridoxine: The synthesis of 5'-O-(Cellobiosyl)pyridoxine using this method would involve:

Identifying a Parent Enzyme: Selecting a suitable β-glucosidase or cellulase (B1617823) that shows some activity towards pyridoxine and can handle disaccharide donors.

Engineering the Glycosynthase: Mutating the catalytic nucleophile of the selected enzyme.

Synthesizing an Activated Donor: Preparing α-cellobiosyl fluoride as the glycosyl donor.

Catalyzing the Reaction: Combining the glycosynthase, α-cellobiosyl fluoride, and pyridoxine as the acceptor to produce 5'-O-(Cellobiosyl)pyridoxine.

This chemoenzymatic approach offers high yields and specificity, avoiding the need for extensive protecting group strategies often required in purely chemical synthesis. nih.gov Glycosynthases have been successfully used to produce various biologically relevant compounds, demonstrating their high potential for synthesizing novel pyridoxine glycoconjugates. nih.govmdpi.com

Molecular Biology and Genetic Engineering Approaches

Gene Expression and Protein Purification Techniques

The production of specific enzymes for the study and synthesis of 5'-O-(Cellobiosyl)pyridoxine relies on standard molecular biology techniques. This involves cloning the gene encoding the desired enzyme (e.g., a specific β-glucosidase), expressing it in a suitable host, and purifying the resulting protein.

Gene Cloning and Expression: The gene of interest is typically amplified from the source organism's DNA using the polymerase chain reaction (PCR). ijbiotech.com This gene is then inserted into an expression vector, such as a plasmid, which is introduced into a host organism. Escherichia coli is a common host for its rapid growth and well-established genetic tools. ijbiotech.com For more complex proteins that require post-translational modifications, eukaryotic hosts like the yeast Pichia pastoris may be used.

Protein Purification: Once the host organism produces the recombinant protein, it must be purified from the host cell's native proteins. A common strategy is to express the protein with an affinity tag, such as a polyhistidine-tag (His-tag). ijbiotech.com This allows for a straightforward purification process using affinity chromatography.

| Step | Description | Purpose |

| 1. Cell Lysis | Breaking open the host cells to release the recombinant protein. | To make the target protein accessible for purification. |

| 2. Affinity Chromatography | The cell lysate is passed through a column containing a resin that specifically binds the affinity tag (e.g., a nickel-NTA resin for a His-tag). | To selectively capture the target protein while other cellular proteins pass through. |

| 3. Elution | The bound protein is released from the column, typically by changing the pH or using a competitive binder (e.g., imidazole (B134444) for His-tagged proteins). | To collect the purified target protein. |

| 4. Purity Analysis | The purity of the collected protein is assessed using techniques like SDS-PAGE. ijbiotech.com | To confirm the success of the purification process and ensure the protein is ready for characterization. |

This interactive table outlines the typical workflow for recombinant protein purification.

These techniques enable the production of large quantities of pure, active enzymes necessary for in vitro characterization and synthetic applications. ijbiotech.com

Site-Directed Mutagenesis and Enzyme Engineering for Functional Studies

Site-directed mutagenesis is a powerful and versatile technique used to make specific, targeted changes to the DNA sequence of a gene. researchgate.netnih.gov This results in a modified protein where one or more specific amino acids are replaced. This approach is invaluable for probing the structure-function relationships of enzymes involved in the metabolism of 5'-O-(Cellobiosyl)pyridoxine and for engineering enzymes with improved properties. researchgate.net

Probing Functional Roles of Amino Acids: By mutating specific amino acid residues within an enzyme's active site and observing the effect on catalytic activity, researchers can identify key residues essential for substrate binding or catalysis. researchgate.netnih.gov For example, replacing a suspected catalytic residue can lead to a virtually inactive enzyme, confirming its critical role. researchgate.net This method allows for a detailed dissection of the enzyme's mechanism at the molecular level. nih.gov

Engineering Enzymes with Novel Properties: Beyond functional analysis, mutagenesis is used to engineer enzymes with enhanced characteristics. researchgate.net For a β-glucosidase aimed at synthesizing 5'-O-(Cellobiosyl)pyridoxine, engineering goals could include:

Increased Catalytic Activity: Mutations can enhance the enzyme's turnover rate (kcat), leading to faster product formation. mdpi.com

Altered Substrate Specificity: Modifying the active site can change the enzyme's preference for different sugar donors or acceptors, potentially increasing its efficiency with pyridoxine or cellobiose. mdpi.com

Improved Stability: Mutations can increase the enzyme's stability at higher temperatures or in different pH conditions, which is beneficial for industrial applications. mdpi.com

A semi-rational approach, which combines structural knowledge with targeted random mutagenesis of specific regions (like substrate-binding loops), can rapidly generate improved enzyme variants. mdpi.com

Cell Culture Models for Metabolic and Functional Investigations (e.g., Fibroblasts, HEK293 cells, Yeast)

To understand the metabolic fate and biological function of 5'-O-(Cellobiosyl)pyridoxine within a cellular context, various cell culture models are employed. These in vitro systems allow for controlled investigations into how the compound is absorbed, metabolized, and what effects it has on cellular processes.

Human Cell Lines (Fibroblasts, HEK293): Human Embryonic Kidney (HEK293) cells are a widely used model in biomedical research. nih.gov They can be used to study the transport of pyridoxine glycosides across the cell membrane and their subsequent hydrolysis by intracellular enzymes to release free pyridoxine. By culturing these cells in a medium supplemented with 5'-O-(Cellobiosyl)pyridoxine, researchers can monitor the appearance of pyridoxine and its phosphorylated forms (e.g., pyridoxal (B1214274) 5'-phosphate) inside the cells over time. nih.gov These models are also useful for expressing specific enzymes, such as pyruvate (B1213749) carboxylase, to study their impact on cellular metabolism. nih.gov

Yeast (Saccharomyces cerevisiae): Yeast is a powerful model organism for studying fundamental metabolic pathways. It can be used to investigate the ability of eukaryotic cells to utilize pyridoxine glycosides as a vitamin B6 source. Genetically modified yeast strains that are unable to synthesize vitamin B6 can be grown on media where 5'-O-(Cellobiosyl)pyridoxine is the sole source of the vitamin. The ability of these strains to grow would indicate that they possess the necessary enzymes to hydrolyze the glycosidic bond and utilize the released pyridoxine.

These cell culture models provide a crucial link between in vitro enzyme studies and in vivo organismal metabolism, offering insights into the bioavailability and physiological role of pyridoxine glycosides.

Isotope Tracing Techniques (e.g., ¹³C-labeled Pyridoxine) for Metabolic Flux Analysis

Isotope tracing is a sophisticated technique used to track the movement of atoms through metabolic pathways. researchgate.net By using molecules labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can quantitatively measure the flow, or "flux," of metabolites through a metabolic network. nih.govresearchgate.net This approach is essential for understanding the precise metabolic fate of 5'-O-(Cellobiosyl)pyridoxine.

Principle of Isotope Tracing: The methodology involves synthesizing a version of the molecule of interest where one or more atoms are replaced with their heavy isotope (e.g., preparing pyridoxine with ¹³C atoms in its pyridine (B92270) ring). This labeled compound is then administered to a cell culture or an organism. researchgate.net After a period of time, cells or tissues are harvested, and the metabolites are extracted. Analytical techniques like mass spectrometry are used to detect the labeled atoms in various downstream metabolites. nih.govnih.gov

Application to Pyridoxine Glycoside Metabolism: To study the metabolism of 5'-O-(Cellobiosyl)pyridoxine, one could use ¹³C-labeled pyridoxine to synthesize the labeled glycoside.

Administration: The labeled compound is introduced to a cell culture model.

Metabolic Conversion: Inside the cell, if the glycoside is hydrolyzed, the ¹³C-labeled pyridoxine is released. It then enters the vitamin B6 salvage pathway to be converted into the active coenzyme form, ¹³C-labeled pyridoxal 5'-phosphate (PLP). This PLP can then participate in numerous enzymatic reactions. nih.gov

Detection and Analysis: By measuring the incorporation of ¹³C into PLP and other B6 vitamers, researchers can quantify the bioavailability of the glycoside. nih.gov Furthermore, by tracking the ¹³C label in amino acids, one can analyze the flux through PLP-dependent transamination reactions. nih.gov

This technique provides a dynamic and quantitative view of metabolic pathways, offering precise data on how efficiently pyridoxine from a glycosidic source is absorbed and integrated into central cellular metabolism. researchgate.netnih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Glycosylated Pyridoxine (B80251) Forms and Their Structures

A significant portion of vitamin B6 in many plant-derived foods exists in glycosylated forms. nih.gov While pyridoxine-β-glucoside is a well-documented example, acs.org the discovery of more complex structures like 5'-O-(Cellobiosyl)pyridoxine suggests that a wider variety of these compounds exists in nature. Research has shown that fungi can produce β-fructosyl and β-galactosyl compounds of pyridoxine. nih.gov Furthermore, microorganisms such as Verticillium dahliae have demonstrated the ability to perform position-selective glucosylation of pyridoxine. researchgate.net

These findings underscore the need for a systematic exploration of different biological sources—including a wider range of plants, fungi, and bacteria—to isolate and identify novel glycosylated pyridoxine derivatives. Future efforts must focus on the complete structural elucidation of these molecules, determining not only the type of sugar moiety but also the nature and position of the glycosidic linkage. This will create a more comprehensive library of naturally occurring vitamin B6 glycosides and form the basis for understanding their metabolic and physiological relevance.

Comprehensive Mapping of Enzymatic Pathways Involved in Glycosylation and Deglycosylation Across Diverse Organisms

The biosynthesis of the core vitamin B6 structure is understood through two primary de novo pathways—the DXP-dependent and DXP-independent pathways—and a salvage pathway that interconverts different vitamers. mdpi.comnih.gov These pathways, involving enzymes like pyridoxine 5′-phosphate synthase and pyridoxal (B1214274) kinase, lead to the formation of pyridoxal 5'-phosphate (PLP), the active coenzyme form. nih.govresearchgate.net

However, the specific enzymatic pathways responsible for the glycosylation of pyridoxine to form compounds like 5'-O-(Cellobiosyl)pyridoxine are largely unknown. A critical future direction is the identification and characterization of the glycosyltransferases that catalyze the attachment of sugar residues to the pyridoxine molecule. Conversely, understanding the deglycosylation process is equally important. While it is known that enzymes such as β-glucosidase can hydrolyze these linkages, foodandnutritionresearch.net and intestinal lactase-phlorizin hydrolase has been shown to act on pyridoxine-β-glucoside, a comprehensive map of the specific hydrolases in various organisms is lacking. Recent research has also highlighted that inhibiting the degrading enzyme pyridoxal phosphatase can increase cellular vitamin B6 levels, indicating that the pathways for breakdown and deglycosylation are crucial control points. sciencedaily.com Mapping these enzymatic activities across different species will be essential for understanding the bioavailability and metabolic fate of dietary glycosylated pyridoxine.

Detailed Molecular Mechanisms of Biological Interactions and Signaling Pathways

The biological activity of vitamin B6 is primarily attributed to its active form, PLP, which serves as a vital coenzyme for more than 140 enzymatic reactions, especially in amino acid metabolism. nih.govnih.gov However, the addition of a sugar moiety, as seen in 5'-O-(Cellobiosyl)pyridoxine, significantly alters the molecule's chemical properties and, consequently, its biological activity. Studies in rats have shown that pyridoxine-β-glucoside has incomplete bioavailability compared to free pyridoxine. nih.gov This suggests that the glycosidic bond interferes with absorption or metabolic conversion.

Future research must move beyond viewing these glycosides merely as sources of pyridoxine and investigate their potential for unique biological roles. It is crucial to determine whether these compounds interact directly with cellular receptors, transporters, or signaling pathways. The glycosidic portion of the molecule could act as a specific recognition motif, modulating biological activity in ways distinct from the parent vitamin. researchgate.net Furthermore, given the known antioxidant properties of pyridoxine, nih.govmdpi.com it is important to investigate whether glycosylation enhances or diminishes this protective function. Elucidating these molecular mechanisms will reveal whether glycosylated forms of vitamin B6 have distinct physiological functions beyond their role as a vitamer precursor.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrixes

Accurately quantifying the full spectrum of vitamin B6 vitamers in biological samples, particularly complex food matrices, presents a significant analytical challenge. Current methods include high-performance liquid chromatography (HPLC) with fluorescence detection, UV spectrometry, and mass spectrometry. who.intnih.gov All-enzymatic HPLC methods have been developed to improve the accuracy of quantifying seven different vitamin B6 forms, including pyridoxine-β-glucoside. foodandnutritionresearch.nettechnologynetworks.com

However, more complex and less abundant compounds like 5'-O-(Cellobiosyl)pyridoxine require even greater sensitivity and specificity for detection and quantification. The future in this area lies in the development and refinement of advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution assays. acs.org Such methods will be essential for the trace analysis of complex glycosides in diverse biological materials, including plant tissues, processed foods, and animal-derived samples. Establishing robust analytical techniques is a prerequisite for accurately assessing the dietary intake and metabolic fate of these compounds.

Application of Synthetic Biology Approaches for Targeted Production or Modification of Glycosylated Pyridoxine

Synthetic biology and metabolic engineering offer powerful tools for the sustainable production of valuable biochemicals. researchgate.net Significant progress has already been made in optimizing the microbial fermentation process to enhance the production of vitamin B6 in organisms like Escherichia coli. nih.gov

A promising future direction is to leverage these platforms for the targeted production of specific glycosylated pyridoxine derivatives. This would involve a multi-step approach: first, identifying the specific glycosyltransferase genes responsible for creating compounds like 5'-O-(Cellobiosyl)pyridoxine (as outlined in section 7.2), and second, introducing these genes into a microbial chassis that has been engineered for high-level pyridoxine production. This strategy would enable the scalable and cost-effective synthesis of specific glycosylated forms for research into their biological activities and potential applications. Complementary chemical synthesis approaches can also be refined to produce these complex molecules and their analogs for structure-activity relationship studies. nih.govnih.gov

Compound Information

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of 5'-O-(Cellobiosyl)pyridoxine?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the glycosidic bond configuration and substituent positions. High-resolution mass spectrometry (HRMS) can validate molecular weight and purity. For crystallographic analysis, X-ray diffraction is essential to resolve spatial arrangements, as demonstrated in studies of structurally analogous pyridoxine derivatives .

Q. How can researchers synthesize 5'-O-(Cellobiosyl)pyridoxine with high regioselectivity?

- Methodological Answer : Enzymatic glycosylation using glucosyltransferases (e.g., pyridoxine 5'-O-β-D-glucosyltransferase) offers superior regioselectivity over chemical methods. Optimize reaction conditions (pH 6.5–7.5, 37°C) and use ATP as a cofactor to enhance yield, as shown in analogous pyridoxine 5'-phosphate synthesis .

Q. What chromatographic methods are suitable for isolating 5'-O-(Cellobiosyl)pyridoxine from complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 290 nm (characteristic of pyridoxine derivatives) is effective. For purification, combine size-exclusion chromatography with ion-exchange resins to separate glycosylated products from unreacted precursors .

Advanced Research Questions

Q. How does 5'-O-(Cellobiosyl)pyridoxine interact with pyridoxine 5′-phosphate oxidase (PNPOx) in vitamin B6 salvage pathways?

- Methodological Answer : Conduct kinetic assays using recombinant PNPOx (e.g., Rv2607 from Mycobacterium tuberculosis) to measure oxidation rates of 5'-O-(Cellobiosyl)pyridoxine. Compare and values with native substrates (e.g., pyridoxine 5′-phosphate) to assess enzymatic specificity. Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental strategies can resolve contradictions in reported stability profiles of 5'-O-(Cellobiosyl)pyridoxine under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies using LC-MS to monitor degradation products. Apply multivariate analysis (e.g., Design of Experiments) to isolate pH-dependent decomposition pathways. Cross-validate findings with circular dichroism (CD) spectroscopy to correlate structural changes with instability .

Q. How can researchers determine the metabolic fate of 5'-O-(Cellobiosyl)pyridoxine in microbial models?

- Methodological Answer : Use -labeled 5'-O-(Cellobiosyl)pyridoxine in tracer studies with E. coli or M. tuberculosis cultures. Extract intracellular metabolites via quenching with cold methanol, followed by LC-MS/MS analysis. Compare isotope enrichment patterns in PLP and related cofactors to map metabolic flux .

Q. What role does 5'-O-(Cellobiosyl)pyridoxine play in modulating cellulase activity during cellulose degradation?

- Methodological Answer : Employ surface plasmon resonance (SPR) to study binding interactions between 5'-O-(Cellobiosyl)pyridoxine and cellulases (e.g., exoglucanases). Use molecular dynamics simulations to model how glycosylation affects enzyme processivity on cellulose substrates, referencing analogous studies on cellobiosyl residues .

Guidance for Experimental Design

- Data Contradiction Analysis : When conflicting data arise (e.g., enzymatic activity assays vs. computational predictions), apply orthogonal validation methods. For example, corroborate in silico docking results with mutagenesis studies targeting active-site residues .

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, excluding non-academic sources. Use the PICO framework to structure search queries:

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.